molecular formula C8H13N3O B11915971 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11915971
M. Wt: 167.21 g/mol
InChI Key: BTZLIGGKOAREJY-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a dimethylaminomethyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-6-methylpyrimidin-4(3H)-one with dimethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylaminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dimethylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino substitution, known for its use as a nucleophilic catalyst.

    2-(Dimethylamino)ethyl methacrylate: A methacrylate derivative with dimethylamino substitution, used in polymer chemistry.

Uniqueness

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylaminomethyl group and a methyl group on the pyrimidine ring differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-6-4-8(12)10-7(9-6)5-11(2)3/h4H,5H2,1-3H3,(H,9,10,12)

InChI Key

BTZLIGGKOAREJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CN(C)C

Origin of Product

United States

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